Methyl 3-allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Description

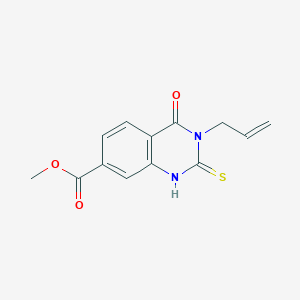

Methyl 3-allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a bicyclic aromatic core with sulfur and oxygen functional groups. Its structure includes an allyl substituent at position 3, a mercapto group at position 2, and a methyl ester at position 5.

Properties

IUPAC Name |

methyl 4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-3-6-15-11(16)9-5-4-8(12(17)18-2)7-10(9)14-13(15)19/h3-5,7H,1,6H2,2H3,(H,14,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPJGMXAJKQJNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901130449 | |

| Record name | Methyl 1,2,3,4-tetrahydro-4-oxo-3-(2-propen-1-yl)-2-thioxo-7-quinazolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901130449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

310448-90-9 | |

| Record name | Methyl 1,2,3,4-tetrahydro-4-oxo-3-(2-propen-1-yl)-2-thioxo-7-quinazolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=310448-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,2,3,4-tetrahydro-4-oxo-3-(2-propen-1-yl)-2-thioxo-7-quinazolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901130449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves the reaction of 2-mercapto-3-allyl-4-oxo-3,4-dihydroquinazoline with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 3-allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues:

Methyl 2-mercapto-3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate

- Structural Differences : Replaces the allyl group at position 3 with a methyl group.

- Physicochemical Properties :

- Molecular weight: 250.27 g/mol (vs. 278.31 g/mol for the allyl derivative).

- Pharmacological Relevance: Demonstrates moderate AChE binding affinity in silico models, though less than derivatives with bulkier substituents .

N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides Structural Contrast: Incorporates a coumarin moiety and thiazolidinone ring instead of the quinazoline core. Synthetic Methodology: Prepared via reflux with mercaptoacetic acid and ZnCl₂, a method adaptable to quinazoline derivatives but with distinct regioselectivity . Bioactivity: Exhibits antimicrobial and anti-inflammatory properties, suggesting divergent therapeutic applications compared to quinazoline-based compounds .

Quinazolinone Derivatives with AChE Activity Functional Comparison: Compounds 4d-f (from ) share the 4-oxo-3,4-dihydroquinazoline core but feature varied substituents (e.g., halogens, aryl groups). Key Findings:

- Enhanced AChE binding affinity correlates with electron-withdrawing groups at position 6.

- Methyl 3-allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate lacks direct AChE data but is predicted to exhibit moderate CNS permeation due to low molecular weight and balanced hydrophobicity .

Data Tables

Table 1: Physicochemical Properties Comparison

Research Findings and Limitations

- Structural Impact on Bioactivity : The allyl group in this compound may confer steric hindrance, reducing enzymatic binding compared to smaller substituents (e.g., methyl) but improving metabolic stability .

- Gaps in Data : Direct experimental data for this compound are sparse, with most insights extrapolated from analogues. For instance, its CNS permeability is inferred from SwissADME predictions for similar quinazolines .

- Safety Profile : Like its methyl analogue, it likely requires stringent handling due to reactive mercapto and ester groups, necessitating PPE and controlled storage (-20°C) .

Biological Activity

Methyl 3-allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 276.32 g/mol. The compound features a unique structure characterized by an allyl group and a thiol (mercapto) functional group, which contribute to its biological activity and potential applications in various fields, including medicinal chemistry and pharmacology .

Synthesis

The synthesis of this compound typically involves the reaction of 2-mercapto-3-allyl-4-oxo-3,4-dihydroquinazoline with methyl chloroformate under basic conditions. The reaction is conducted in organic solvents such as dichloromethane or tetrahydrofuran at room temperature. Optimizing reaction conditions is crucial for maximizing yield and purity, especially for large-scale production.

Antimicrobial Activity

This compound has shown promising antimicrobial properties . Preliminary studies indicate that it possesses significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, it has been reported to exhibit activity superior to that of standard antibiotics like ampicillin and streptomycin .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.004 mg/mL |

| S. aureus | 0.015 mg/mL |

| B. cereus | 0.008 mg/mL |

| En. cloacae | 0.004 mg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects , potentially mediated through the inhibition of cyclooxygenase enzymes involved in prostaglandin synthesis. This mechanism may help reduce inflammation by lowering pro-inflammatory mediators in various biological systems.

Anticancer Properties

Research indicates that this compound may have anticancer properties as well. Its ability to induce apoptosis in cancer cells through the activation of caspase pathways has been documented. This property positions it as a potential candidate for further drug development aimed at cancer treatment.

The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways:

- Inhibition of Enzymes : The presence of the thiol group allows for interactions with cysteine residues in enzyme active sites, leading to inhibition.

- Modulation of Signaling Pathways : By binding to certain receptors or enzymes, the compound can alter downstream signaling pathways associated with inflammation and cell proliferation.

Case Studies

Several studies have investigated the biological activities of related compounds within the quinazoline family, demonstrating their potential therapeutic applications:

- Antimicrobial Efficacy : A study highlighted that derivatives similar to Methyl 3-allyl-2-mercapto compounds exhibited enhanced antibacterial effects against multi-drug resistant strains compared to traditional antibiotics .

- Anti-cancer Research : In vitro studies have shown that modifications to the quinazoline structure can lead to increased cytotoxicity against various cancer cell lines, suggesting that structural optimization could enhance therapeutic efficacy.

Q & A

Q. Table 1. Synthetic Conditions for Thioether Formation

| Reagent | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Mercaptoacetic acid | 1,4-dioxane | ZnCl₂ | 110 | 80–94 | |

| Allyl bromide | DMF | K₂CO₃ | 60 | 70–85 |

Q. Table 2. Key Spectral Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | Allyl protons: δ 5.1–5.3 (m), δ 5.8–6.0 (m); Methyl ester: δ 3.85 (s) | |

| HRMS | [M+H]⁺: 307.0652 (calculated), 307.0648 (observed) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.